![molecular formula C22H34N2O4 B13578796 tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate,Mixtureofdiastereomers](/img/structure/B13578796.png)
tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate, Mixture of diastereomers, is a complex organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by its unique structure, which includes an indene moiety and a piperidine ring. It is often used in various scientific research applications due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the indene moiety, followed by the introduction of the piperidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. .
Wissenschaftliche Forschungsanwendungen
tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry
Wirkmechanismus
The mechanism of action of tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 4-((5,6-dimethoxy-2-(methoxycarbonyl)-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate: This compound has a similar indene moiety but differs in the functional groups attached to the piperidine ring.
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties
Eigenschaften
Molekularformel |
C22H34N2O4 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
tert-butyl 4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H34N2O4/c1-22(2,3)28-21(25)24-8-6-14(7-9-24)10-16-11-15-12-18(26-4)19(27-5)13-17(15)20(16)23/h12-14,16,20H,6-11,23H2,1-5H3 |
InChI-Schlüssel |
REANHAGQYOFAEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CC3=CC(=C(C=C3C2N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


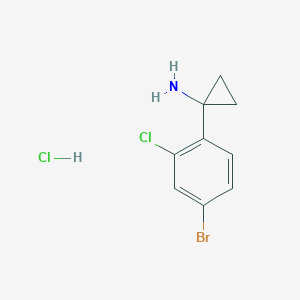
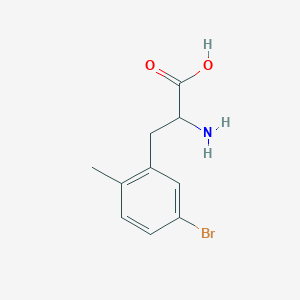



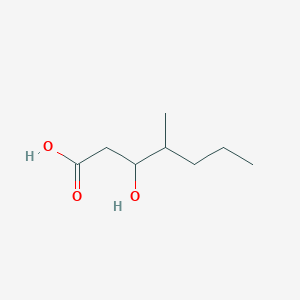
![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)
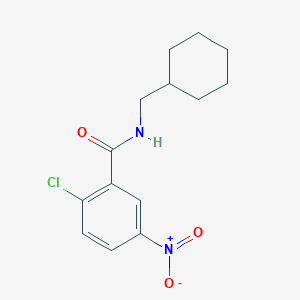
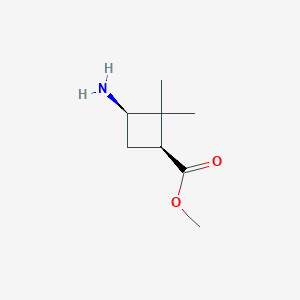
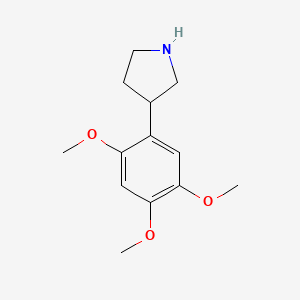
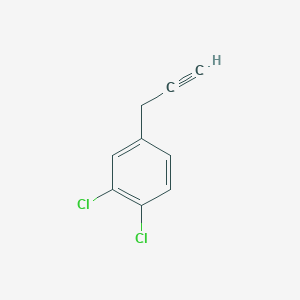
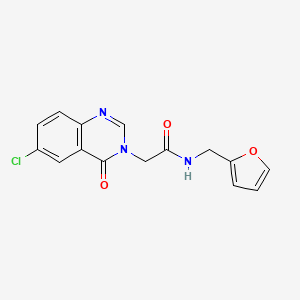
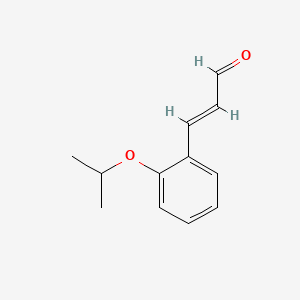
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
